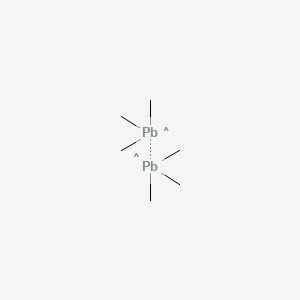

Diplumbane, hexamethyl-

Description

Historical Trajectories and Foundational Discoveries in Organolead Chemistry

The journey into the world of organolead compounds began in the mid-19th century. The first organolead compound, hexaethyldilead, was synthesized in 1858, marking the dawn of organolead chemistry. wikipedia.org This discovery opened the door to a new class of compounds where a direct carbon-lead bond was established. Early research in this field was often characterized by the synthesis and isolation of new derivatives, laying the groundwork for understanding their fundamental properties.

A pivotal moment in the history of organolead chemistry was the discovery of the antiknock properties of tetraethyllead, which propelled the field into industrial significance. osti.gov This large-scale application led to the development of new synthetic techniques for tetraalkyllead compounds, including methods for handling sodium-lead alloys and the electrolysis of Grignard solutions. osti.gov

The synthesis of Diplumbane, hexamethyl-, also known as hexamethyldilead, is a notable milestone. uq.edu.au Its preparation and characterization provided a crucial example of a dilead compound, where two lead atoms are directly bonded. epa.gov Early studies focused on establishing reliable methods for its preparation, ensuring the purity and stability of the samples for further investigation. uq.edu.auresearchgate.net These foundational efforts were critical for subsequent detailed analyses of its structure and reactivity.

Definitive Role and Academic Significance of Diplumbane, Hexamethyl- as a Prototypical Organometallic Compound

Diplumbane, hexamethyl- serves as a quintessential model for understanding the nature of metal-metal bonds in heavy main-group elements. Its structure, featuring a lead-lead single bond, provides a fundamental example for studying the properties and reactivity of such bonds. The Pb-Pb bond in hexamethyldilead has been a subject of significant academic interest, with electron diffraction studies determining the Pb-Pb bond length to be approximately 2.88 Å and the Pb-C bond length to be around 2.25 Å. archive.org

The compound's thermal decomposition has been studied to understand the stability of the Pb-Pb bond and the formation of radical species. researchgate.netscispace.com These studies are crucial for comprehending the general reaction mechanisms of organolead compounds, where the weak C-Pb bond can easily undergo homolytic cleavage to form free radicals. wikipedia.org The behavior of Diplumbane, hexamethyl- in various reactions, such as its interaction with tetracyanoquinodimethane (TCNQ) and tetracyanoethylene (B109619) (TCNE), further elucidates the reactivity of the lead-carbon and lead-lead bonds. researchgate.net

As a prototypical organometallic compound of a heavy Group 14 element, Diplumbane, hexamethyl- allows for comparative studies with its lighter congeners (containing silicon, germanium, and tin). These comparisons are essential for understanding the trends in bond strengths, bond lengths, and reactivity down the group. wikipedia.orgnih.gov The C–Pb bond in tetramethyllead (B1204573), a related compound, has a dissociation energy of 204 kJ/mol and a bond length of 222 pm, highlighting the relative weakness of this bond compared to C-C or C-Si bonds. wikipedia.org

Methodological Advancements and Evolving Research Paradigms in Group 14 Organometallics

The study of Diplumbane, hexamethyl- has been intrinsically linked to the advancement of analytical and spectroscopic techniques. Infrared (IR) and Raman spectroscopy have been instrumental in elucidating its molecular structure. researchgate.netroyalsocietypublishing.org By analyzing the vibrational spectra, researchers were able to make assignments for the various fundamental vibrations and suggest a D3d skeletal symmetry for the molecule. researchgate.net These spectroscopic studies, combined with force constant calculations, provided deep insights into the nature of the Pb-C and Pb-Pb bonds. researchgate.netroyalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) spectroscopy has also played a crucial role, particularly in studying long-range coupling constants, such as the Pb207-H1 coupling in related organolead compounds. acs.org Such data provides valuable information about the electronic environment of the nuclei and the bonding within the molecule.

The research on Diplumbane, hexamethyl- is part of a broader paradigm shift in the study of Group 14 organometallics. Initially focused on synthesis and basic characterization, the field has evolved to explore the intricate details of bonding, reactivity, and the potential applications of these compounds in areas like materials science. researchgate.netacs.org Modern computational methods, such as Density Functional Theory (DFT) and semi-empirical molecular orbital calculations (like MNDO), are now routinely used to complement experimental findings and provide a deeper theoretical understanding of the electronic structure and properties of these compounds. researchgate.netacs.org This synergy between advanced experimental techniques and computational chemistry continues to drive new discoveries in the fascinating realm of Group 14 organometallic chemistry.

Data Tables

Table 1: Physical and Structural Properties of Hexamethyldilead

| Property | Value | Reference |

| Molecular Formula | C6H18Pb2 | guidechem.com |

| Molecular Weight | 504.61 g/mol | epdf.pub |

| Pb-Pb Bond Length | 2.88 ± 0.03 Å | archive.org |

| Pb-C Bond Length | 2.25 ± 0.06 Å | archive.org |

| Skeletal Symmetry | D3d | researchgate.net |

Table 2: Spectroscopic Data for Hexamethyldilead

| Spectroscopic Technique | Observation | Significance | Reference |

| Infrared & Raman Spectroscopy | Recorded over the range 5000-70 cm-1 in solid state and solution. | Provided assignments for fundamental vibrations and suggested D3d skeletal symmetry. | researchgate.net |

| Force Constant Calculation (Valence Force Field) | K1 (PbC stretching) = 1.81 mdyn/Å, K3 (PbPb stretching) = 0.83 mdyn/Å | Quantified the strength of the key bonds within the molecule. | researchgate.net |

Structure

2D Structure

Properties

CAS No. |

6713-83-3 |

|---|---|

Molecular Formula |

C6H18Pb2 |

Molecular Weight |

5.0e+02 g/mol |

InChI |

InChI=1S/6CH3.2Pb/h6*1H3;; |

InChI Key |

FNIZRDLGOZJWTO-UHFFFAOYSA-N |

Canonical SMILES |

C[Pb](C)C.C[Pb](C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthetic Pathway Elucidation of Hexamethyldiplumbane

Classical Syntheses and Reaction Pathways

The foundational syntheses of hexamethyldiplumbane rely on well-established organometallic reactions, including Grignard reactions, dehydrocondensation, and reduction of organolead halides.

Grignard Reagent-Mediated Synthetic Routes to Diplumbanes

The use of Grignard reagents is a cornerstone in organometallic chemistry for the formation of carbon-metal bonds. wikipedia.org In the context of organolead chemistry, Grignard reagents provide a powerful method for alkylating lead halides. While the direct synthesis of hexamethyldiplumbane via a Grignard reaction is not the most common route, the synthesis of its key precursor, tetramethyllead (B1204573), is readily achieved. The reaction involves treating lead(II) chloride with methylmagnesium chloride. wikipedia.org

Reaction Scheme: 2 PbCl₂ + 4 CH₃MgCl → 2 (CH₃)₄Pb + 4 MgCl₂ + Pb

This synthesis of tetramethyllead is a critical step, as tetramethyllead can be subsequently converted to trimethyllead (B1239934) halides, which are versatile precursors for hexamethyldiplumbane. The Grignard reaction offers a reliable method for creating the initial carbon-lead bonds necessary for building more complex organolead structures.

Dehydrocondensation and Related Thermal Synthetic Processes

Dehydrocondensation reactions represent a direct and efficient pathway to form the lead-lead bond in diplumbanes. The thermal dehydrocondensation of trimethylplumbane (Me₃PbH) has been identified as a method to produce hexamethyldiplumbane. dokumen.pubscispace.com This process involves the elimination of hydrogen gas from two molecules of the organolead hydride, leading to the formation of a Pb-Pb bond.

Furthermore, a related and highly effective synthesis involves the reaction of trimethylplumbane, stabilized as an adduct with ammonia (B1221849) (Me₃PbH–NH₃), with trimethyllead chloride (Me₃PbCl) in liquid ammonia. This method has been reported to yield hexamethyldiplumbane in nearly quantitative amounts. dokumen.pubscispace.com

| Reactants | Conditions | Product | Yield |

| Trimethylplumbane (Me₃PbH) | Thermal | Hexamethyldiplumbane | Not specified |

| Me₃PbH–NH₃ + Me₃PbCl | Liquid Ammonia | Hexamethyldiplumbane | Almost quantitative dokumen.pubscispace.com |

Reduction-Based Approaches from Organolead Halides

Reduction of organolead halides is another classical approach to generate reactive organolead species that can subsequently form diplumbanes. A common strategy involves the reduction of a triorganolead halide to the corresponding triorganolead hydride. For instance, trimethyllead chloride can be reduced to trimethylplumbane using reducing agents like lithium aluminum hydride. The resulting trimethylplumbane can then undergo dehydrocondensation as described previously.

Another reduction-based approach involves the electrochemical reduction of a methyl source at a sacrificial lead cathode to generate tetramethyllead. This method has been explored for the synthesis of radiolabelled compounds and offers an alternative to Grignard-based routes for obtaining the crucial tetramethyllead precursor.

Innovations in Synthetic Strategies and Contemporary Techniques

Modern synthetic chemistry aims to improve upon classical methods by focusing on efficiency, control, and yield. For hexamethyldiplumbane, this involves optimizing reaction conditions and designing more effective precursor strategies.

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The optimization of synthetic protocols is crucial for improving the yield and purity of hexamethyldiplumbane. Key parameters that can be fine-tuned include temperature, pressure, solvent, and reaction time. For instance, in thermal dehydrocondensation processes, precise temperature control is essential to promote the desired reaction while minimizing decomposition, as hexaalkyldiplumbanes are known to be thermally unstable. dokumen.pub

Modern purification techniques are also vital for isolating high-purity hexamethyldiplumbane. Techniques such as chromatography can be employed to separate the desired product from starting materials and byproducts. mpg.de The principles of pH-controlled synthesis, often used in the preparation of catalyst precursors, could also be adapted to control the reactivity of organolead species in solution, potentially enhancing the selectivity of the reaction towards diplumbane formation. rsc.org

| Parameter | Influence on Synthesis | Optimization Goal |

| Temperature | Affects reaction rate and product stability | Balance reaction kinetics with thermal decomposition dokumen.pub |

| Solvent | Influences solubility and reactivity of precursors | Enhance reaction efficiency and facilitate product isolation |

| pH | Can alter the form of precursor species in solution | Control reactivity and selectivity rsc.org |

| Purification Method | Determines final product purity | High-purity isolation using modern techniques like chromatography mpg.de |

Precursor Design and Controlled Generation of Organoplumbane Species

Advancements in precursor design offer a pathway to more controlled and efficient syntheses of complex organometallic compounds. nih.gov In the synthesis of hexamethyldiplumbane, this involves designing precursors that can controllably generate the key trimethyllead (Me₃Pb•) radical or related reactive intermediates.

The development of novel organolead precursors with tailored reactivity could allow for the formation of the Pb-Pb bond under milder conditions, potentially improving yields and minimizing side reactions. nih.gov For example, the synthesis of precursors that decompose under specific thermal or photochemical conditions to release trimethyllead radicals in a controlled manner would be a significant advancement. This approach, which draws on principles from materials science and nanomaterial synthesis, focuses on controlling the fundamental steps of bond formation at a molecular level. nih.govnih.gov

Application of Sustainable Chemistry Principles in Organoplumbane Synthesis

The synthesis of organometallic compounds, including organoplumbanes like hexamethyldiplumbane, has traditionally relied on methods that often involve hazardous reagents, energy-intensive conditions, and the generation of significant waste. In response to growing environmental concerns, the principles of green and sustainable chemistry are increasingly being applied to this field. researchgate.netnih.govrroij.com The core goals are to enhance reaction efficiency, minimize or eliminate the use of toxic substances, reduce energy consumption, and design safer chemical products and processes. raijmr.comsphinxsai.com

Key principles of green chemistry relevant to organoplumbane synthesis include maximizing atom economy, utilizing safer solvents, increasing energy efficiency, and reducing the use of derivatizing agents. pandawainstitute.com The development of cleaner and more sustainable synthetic routes is crucial for the future of organometallics. nih.govwikipedia.org This involves exploring alternative energy sources to drive reactions and designing processes that are inherently safer and less polluting. mdpi.com

Microwave-Assisted Synthesis:

One of the prominent green chemistry techniques is microwave-assisted synthesis. nih.gov This method utilizes microwave radiation to heat the reaction mixture directly and efficiently, leading to several advantages over conventional heating methods. nih.govacs.org Key benefits include significantly reduced reaction times, higher yields, and improved reproducibility. nih.govacs.org The homogeneous and rapid heating provided by microwaves can be precisely controlled, which is particularly beneficial for thermally sensitive compounds. nih.govacs.org

In the context of organolead compounds, microwave-assisted synthesis has been successfully employed for the preparation of organo-lead halide perovskites. researchgate.netnih.govacs.orgdntb.gov.uascribd.com This approach has been shown to be cost-effective, easily scalable, and environmentally friendly due to its high energy efficiency and low energy consumption. nih.govacs.org While specific studies on the microwave-assisted synthesis of hexamethyldiplumbane are not prevalent, the successful application of this technique to other organolead compounds suggests its potential for the synthesis of hexaalkyldiplumbanes. The precise temperature control and rapid heating could potentially mitigate the thermal instability of these compounds. scispace.comloc.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection | Dielectric heating |

| Heating Efficiency | Less efficient, surface heating | Highly efficient, volumetric heating |

| Reaction Time | Longer (hours to days) | Shorter (minutes) |

| Energy Consumption | High | Low |

| Temperature Control | Less precise, temperature gradients | Precise and uniform |

| Reproducibility | Can be variable | High |

| Scalability | Can be challenging | Readily scalable |

Mechanochemical Synthesis:

Mechanochemistry is another innovative and sustainable approach that is gaining traction in chemical synthesis. nih.gov This solvent-free or low-solvent technique involves inducing reactions through mechanical force, such as grinding or milling. nih.govrsc.org By eliminating the need for bulk solvents, mechanochemistry significantly reduces waste and avoids the use of often toxic and volatile organic compounds. nih.gov

This method has been successfully applied to the synthesis of various organometallic compounds, including organohalogen compounds and inorganic halide perovskites. scispace.comcolab.ws The process is often rapid and can lead to the formation of products that are difficult to obtain through traditional solution-based methods. rsc.org Mechanochemical synthesis offers a promising green alternative for the production of organoplumbane compounds, potentially including hexamethyldiplumbane. The solvent-free nature of the process would be a significant step towards a more environmentally benign synthesis. nih.gov

Sonochemical Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions and processes, offers another avenue for green synthesis. The phenomenon of acoustic cavitation creates localized hot spots with extremely high temperatures and pressures, which can accelerate reactions. scispace.comnih.gov This technique has been used to synthesize various nanoscale coordination polymers, including those of lead(II). nih.govresearchgate.net The use of ultrasound can lead to unique reactivity and the formation of nanostructured materials. scispace.comnih.gov The potential application of sonochemistry to the synthesis of hexamethyldiplumbane could offer advantages in terms of reaction rate and product morphology.

Research Findings:

While direct research on the application of these sustainable methods to the synthesis of hexamethyldiplumbane is limited, the broader success in the synthesis of other organolead compounds provides a strong proof of concept. For instance, the microwave-assisted synthesis of organo-lead halide perovskites has demonstrated remarkable efficiency and control. nih.govacs.org Similarly, mechanochemistry has been shown to be a viable and eco-friendly alternative for producing other organometallic complexes. nih.govrsc.org

These findings strongly suggest that a shift towards greener synthetic methodologies for compounds like hexamethyldiplumbane is not only feasible but also offers significant advantages in terms of efficiency, safety, and environmental impact. Future research in this area will likely focus on adapting these sustainable techniques to the specific requirements of hexaalkyldiplumbane synthesis.

Chemical Reactivity and Mechanistic Investigations of Hexamethyldiplumbane Transformations

Mechanistic Analysis of Pb-Pb and C-Pb Bond Cleavage Reactions

The reactivity of hexamethyldiplumbane is dominated by the inherent weakness of the lead-lead (Pb-Pb) and carbon-lead (C-Pb) bonds. wikipedia.orgresearchgate.net This susceptibility to cleavage dictates its behavior in various chemical transformations, which primarily proceed through homolytic or heterolytic pathways.

Hexamethyldiplumbane exhibits limited thermal stability, a characteristic common to hexaalkyldiplumbanes, which are known to be thermally unstable liquids that tend to decompose upon attempts at distillation. dokumen.pubscispace.comloc.gov The thermal decomposition of organolead compounds, in general, is understood to proceed through the formation of free radical intermediates. wikipedia.orgdokumen.publoc.gov

The primary step in the thermal decomposition of hexamethyldiplumbane is the homolytic cleavage of the weak Pb-Pb bond, generating two trimethylplumbyl radicals (•Pb(CH₃)₃). This process is facilitated by the relatively low bond dissociation energy of the Pb-Pb bond in hexamethyldiplumbane. researchgate.net For comparison, the Pb-Pb bond dissociation energy is significantly lower than that of the central C-C bond in its carbon analogue, 2,2,3,3-tetramethylbutane (B1293380) ("hexamethylethane"). researchgate.net

The generated trimethylplumbyl radicals are highly reactive species that can undergo subsequent reactions, such as disproportionation or abstraction of hydrogen atoms from other molecules, leading to the formation of various products. The thermal dehydrocondensation of trimethylplumbane (Me₃PbH) has been observed to yield hexamethyldiplumbane, suggesting a reversible pathway involving these radical intermediates under certain conditions. dokumen.pubscispace.comloc.gov

Table 1: Comparative Bond Dissociation Energies

| Compound | Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Hexamethyldiplumbane | Pb-Pb | Data not precisely quantified in search results, but noted as 22.5 kcal/mol lower than the C-C bond in hexamethylethane. researchgate.net |

| 2,2,3,3-tetramethylbutane | C-C | ~77.1 ± 1.0 researchgate.net |

| Tetramethyllead (B1204573) | C-Pb | 49 wikipedia.org |

| Tetramethyltin (B1198279) | C-Sn | 71 wikipedia.org |

The C-Pb bond in organolead compounds is readily cleaved by electrophilic reagents. wikipedia.orgniscpr.res.in In hexamethyldiplumbane, both the Pb-Pb and C-Pb bonds are susceptible to attack by electrophiles. The Pb-C bond is notably more reactive than the corresponding Sn-C bond in organotin compounds. niscpr.res.in

Reactions with halogens, such as bromine and iodine, are particularly vigorous. niscpr.res.in These reactions typically lead to the cleavage of one or both C-Pb bonds, and can proceed to form lead(II) halides due to the enhanced reactivity of the lead-carbon bond. niscpr.res.in The reaction mechanism is believed to involve an electrophilic attack on the carbon atom of the methyl group, leading to the displacement of the lead-containing moiety. The greater reactivity of the metal-allyl bond over the metal-phenyl bond has been demonstrated in related organolead compounds, suggesting that the nature of the organic substituent significantly influences the reaction pathway. niscpr.res.in While specific studies on hexamethyldiplumbane were not found, the general principles of electrophilic cleavage in organolead compounds are well-established. wikipedia.orgniscpr.res.in

Detailed mechanistic studies on the direct interaction of hexamethyldiplumbane with nucleophiles are not extensively covered in the provided search results. Generally, nucleophilic substitution reactions involve the attack of a nucleophile on an electrophilic center. ksu.edu.salibretexts.orgbyjus.com In the context of organometallic compounds, the carbon atom attached to the metal can act as an electrophilic center. libretexts.org For a nucleophilic substitution to occur on the methyl-carbon of hexamethyldiplumbane, a trimethylplumbyl anion would need to act as a leaving group. The feasibility of such a reaction would depend on the strength of the incoming nucleophile and the stability of the leaving group. byjus.com

Reductive transformations of organolead compounds can occur. For instance, the reaction of methylmagnesium chloride with lead chloride to form tetramethyllead is a well-known synthesis route involving a reductive process where Pb(II) is converted to Pb(IV). wikipedia.org The formation of hexamethyldiplumbane itself from trimethylplumbyl chloride (Me₃PbCl) and the trimethylplumbane-ammonia adduct (Me₃PbH·NH₃) in liquid ammonia (B1221849) also points towards reductive coupling mechanisms. dokumen.pubscispace.comloc.gov

Mechanisms of Oxidative and Hydrolytic Instability

Information specifically detailing the mechanisms of oxidative and hydrolytic instability of hexamethyldiplumbane is limited in the available search results. However, general principles of oxidative nih.govrsc.orgnih.gov and hydrolytic nih.govadvancedsciencenews.comademinsaec.comresearchgate.net stability can be considered.

The presence of the relatively weak Pb-Pb bond suggests that hexamethyldiplumbane would be susceptible to oxidation. Oxidative cleavage of the Pb-Pb bond would likely lead to the formation of lead(IV) species. The decomposition of trimethylplumbane is noted to be retarded by the removal of air, indicating sensitivity towards oxidation. researchgate.net

Hydrolytic instability in organometallic compounds often involves the cleavage of the metal-carbon bond by water. ademinsaec.comresearchgate.net While some organometallic compounds are highly sensitive to water, others can be more stable depending on the polarity and strength of the metal-carbon bond. nih.govadvancedsciencenews.com Given the known toxicity and environmental concerns associated with organolead compounds, their behavior in aqueous environments is of significant interest, though specific mechanistic studies on hexamethyldiplumbane's hydrolysis were not found.

Formation Mechanisms of Advanced Organoplumbane Derivatives

Hexamethyldiplumbane can serve as a precursor for the formation of other organoplumbane derivatives. One of the primary methods for its formation is the thermal dehydrocondensation of trimethylplumbane. dokumen.pubscispace.comloc.gov This reaction likely proceeds through a radical mechanism involving the elimination of hydrogen gas.

Another documented synthesis involves the reaction of trimethylplumbyl chloride with the ammonia adduct of trimethylplumbane in liquid ammonia. dokumen.pubscispace.comloc.gov This reaction suggests a pathway involving nucleophilic substitution or a reductive coupling mechanism.

Furthermore, the synthesis of hexabiphenyldiplumbane from the reaction of lead(II) chloride with biphenylmagnesium bromide highlights a general approach to forming hexa-substituted diplumbanes. nih.gov This suggests that similar transmetalation and coupling reactions could be employed to synthesize a variety of advanced organoplumbane derivatives starting from appropriate organometallic reagents and lead sources.

Kinetic and Thermodynamic Parameters Governing Hexamethyldiplumbane Reactivity

Quantitative kinetic and thermodynamic data for the reactions of hexamethyldiplumbane are not extensively detailed in the search results. However, some key thermodynamic parameters that govern its reactivity have been reported.

The bond dissociation energy (BDE) of the C-Pb bond in tetramethyllead is approximately 49 kcal/mol (204 kJ/mol), which is considerably weaker than the C-Sn bond in tetramethyltin (71 kcal/mol or 297 kJ/mol). wikipedia.org This inherent weakness of the C-Pb bond is a major factor in the high reactivity of organolead compounds. The Pb-Pb bond in hexamethyldiplumbane is also weak, with a BDE that is 22.5 kcal/mol lower than the C-C bond in hexamethylethane. researchgate.net

The heat of formation for hexamethyldiplumbane has been a subject of computational study, providing further insight into its thermodynamic stability. openmopac.net Kinetic studies on the thermal decomposition of related tetraalkylplumbanes have been conducted, indicating that these reactions proceed via free-radical mechanisms, but specific rate constants for hexamethyldiplumbane decomposition were not found. dokumen.publoc.gov

Electronic Structure and Advanced Bonding Theory in Diplumbane, Hexamethyl

Quantum Chemical Investigations of the Plumbyl-Plumbyl (Pb-Pb) Bond

The bond connecting the two lead atoms is the most reactive site in the molecule and a subject of theoretical interest. Hexamethyldiplumbane is known to be thermally unstable, decomposing slowly at room temperature. scispace.com This instability is directly related to the weakness of the Pb-Pb bond. Computational studies comparing the bond dissociation energy (BDE) of the Pb-Pb bond in hexamethyldiplumbane with the C-C bond in its lighter analogue, 2,2,3,3-tetramethylbutane (B1293380) (hexamethylethane), found that the Pb-Pb bond is significantly weaker. nih.govresearchgate.net Specifically, the Pb-Pb BDE is 22.5 kcal/mol lower than the central C-C bond in hexamethylethane. nih.govresearchgate.net

In contrast, studies on the hexaphenyl derivatives of ditetrels have shown that London dispersion (LD) interactions between the phenyl groups can significantly stabilize the central tetrel-tetrel bond for heavier elements like lead. nih.gov While electrostatic and induction effects also contribute, LD interactions become the dominant stabilizing factor for derivatives with longer bonds, like in hexaphenyldiplumbane. nih.gov

Molecular Orbital (MO) theory describes bonding as the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. libretexts.orglibretexts.org In the case of hexamethyldiplumbane, the valence electrons are not confined to individual atoms or two-center bonds but occupy these delocalized molecular orbitals. libretexts.org

The formation of the Pb-Pb σ bond can be conceptualized by the overlap of hybrid atomic orbitals on each lead atom. These combinations result in a lower-energy bonding molecular orbital (σ) and a higher-energy antibonding molecular orbital (σ). opentextbc.capressbooks.pub The two electrons forming the Pb-Pb single bond occupy the σ bonding orbital, leading to a net bond order of one. brsnc.in The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For a simple M-M bond like that in diplumbane, the HOMO is typically the σ-bonding orbital, and the LUMO is the corresponding σ-antibonding orbital. The relatively small energy gap between the HOMO and LUMO in heavy-element compounds like this contributes to their kinetic lability.

Valence Bond (VB) theory describes covalent bonds as the result of the overlap of half-filled atomic orbitals on adjacent atoms. libretexts.org To account for the geometry around the lead atoms, the concept of orbital hybridization is used. In organolead compounds with a +IV oxidation state, the lead atom's valence 6s and 6p orbitals are considered to hybridize. In hexamethyldiplumbane, each lead atom is bonded to three methyl groups and the other lead atom, suggesting a tetrahedral-like geometry around each lead center. This geometry is typically described using sp³ hybridization, where one 6s and three 6p atomic orbitals combine to form four equivalent hybrid orbitals. sciencemadness.org

One of these sp³ hybrid orbitals from each lead atom overlaps to form the central Pb-Pb σ bond. The remaining three sp³ orbitals on each lead atom overlap with orbitals from the methyl groups to form the six Pb-C bonds. While often described as being in the +4 oxidation state, the lead atoms in hexamethyldiplumbane can also be considered to be in a formal +3 oxidation state due to the covalent metal-metal bond. sciencemadness.orgwikipedia.org

Computational Chemistry Approaches to Electronic Properties and Electron Correlation

Computational chemistry provides indispensable tools for calculating and predicting the properties of molecules like hexamethyldiplumbane, where experimental measurements can be challenging. muni.czjstar-research.comeuropa.eu These methods allow for the detailed investigation of electronic properties, molecular structures, and reaction energies. jstar-research.com

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure and properties of a system based on its electron density. mit.edu It offers a good balance between computational cost and accuracy, making it suitable for studying large molecules and complex systems. europa.eumit.edu DFT calculations can accurately predict geometries, bond energies, and electronic properties for a wide range of materials. jstar-research.comnumberanalytics.com

For heavy elements like lead, DFT methods are often paired with corrections for dispersion forces, such as the D3 correction by Grimme, to properly account for non-covalent interactions. For example, calculations on the related hexaphenylditetrels have successfully employed the B3LYP-D3(BJ) functional with a def2-TZVP basis set to analyze their structure and stability. nih.gov Such methods are essential for accurately modeling the London Dispersion forces that are critical to the stability of large organolead compounds. nih.gov

Table 1: Comparative Bond Dissociation Energy (BDE) This table displays the calculated relative bond strength of the central M-M bond.

| Compound | M-M Bond | Relative BDE (kcal/mol) | Source(s) |

| 2,2,3,3-tetramethylbutane | C-C | 0 (Reference) | nih.govresearchgate.net |

| Diplumbane, hexamethyl- | Pb-Pb | -22.5 | nih.govresearchgate.net |

Ab initio methods are computational techniques that solve the electronic Schrödinger equation from "first principles," without using experimental data for parametrization. nih.gov While the Hartree-Fock method is the simplest ab initio approach, it does not adequately account for electron correlation—the interaction between individual electrons. nih.gov

For systems with heavy elements or complex electronic structures, more advanced, or "post-Hartree-Fock," methods are necessary to achieve high accuracy. researchgate.net These include:

Coupled Cluster (CC): A highly accurate method for systems where a single-determinant wavefunction is a good starting point. mit.edu

Multi-Configurational Self-Consistent Field (CASSCF): Used for systems with significant static correlation, such as molecules with stretched bonds or certain excited states.

Multi-Reference Configuration Interaction (MRCI): Another high-level method for multi-reference systems.

These methods are computationally very expensive, with costs scaling rapidly with the size of the system. mit.edu While they provide benchmark-quality results, specific applications of these high-level methods to hexamethyldiplumbane are not prevalent in the reviewed literature. Their use would be critical for obtaining a precise quantitative understanding of the Pb-Pb bond energy and the subtle electronic effects at play.

For heavy elements like lead (Z=82), the velocity of inner-shell electrons becomes a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in any accurate quantum chemical description. scispace.com These effects have profound consequences on orbital energies and, consequently, on chemical bonding.

The primary relativistic effects are:

Orbital Contraction and Stabilization: The relativistic mass increase of electrons in s and, to a lesser extent, p orbitals causes them to contract and become more tightly bound to the nucleus. scispace.com For lead, this significantly lowers the energy of the 6s orbital.

Orbital Expansion and Destabilization: The contraction of s and p orbitals leads to more effective shielding of the nuclear charge. This, in turn, causes the d and f orbitals to expand and become higher in energy. scispace.com

Spin-Orbit Coupling: This effect splits subshells with an orbital angular momentum (l > 0) into different energy levels. For lead, the 6p subshell splits into the 6p₁/₂ and 6p₃/₂ spinors. scispace.com

These effects weaken the ability of the 6s and 6p orbitals to hybridize effectively, which destabilizes the Pb(IV) oxidation state, particularly when bonded to electronegative substituents. scispace.com This relativistic stabilization of the 6s electrons is a key component of the well-known "inert pair effect." In hexamethyldiplumbane, these relativistic influences contribute to the length and weakness of the Pb-Pb and Pb-C bonds, explaining the compound's thermal lability. scispace.com

Computational Studies on the Influence of Steric and Electronic Substituent Effects

Computational studies provide a powerful lens through which to examine the subtle interplay of steric and electronic effects that the six methyl substituents exert on the stability and structure of hexamethyldiplumbane.

Steric Effects: The methyl groups surrounding the central Pb-Pb bond introduce a degree of steric hindrance. This arises from the repulsive interactions between the electron clouds of atoms or groups that are not directly bonded to each other, a phenomenon known as Pauli repulsion. nih.gov In hexamethyldiplumbane, the bulky methyl groups create a crowded environment around the lead atoms.

Computational analyses, particularly those on larger analogous systems like hexaphenyldiplumbane, have shown that for heavier tetrel elements, the longer central T-T bond plays a crucial role in mitigating steric repulsion. nih.gov The Pb-Pb bond is significantly longer than the C-C, Si-Si, Ge-Ge, and Sn-Sn bonds in their respective hexamethylated analogues. This increased distance allows the methyl groups to be positioned further from each other, reducing the destabilizing Pauli repulsion that would be much more pronounced with a shorter central bond. nih.gov While direct steric clash is minimized by the long Pb-Pb bond, the presence of the methyl groups is a defining feature of the molecule's conformational landscape and reactivity.

Electronic Effects: The electronic influence of the methyl substituents is another critical factor. Methyl groups are traditionally considered to be electron-donating through an inductive effect relative to hydrogen. However, recent computational studies on various organic molecules suggest that the net electronic effect of a methyl group attached to a carbon atom can be nearly neutral or even slightly electron-withdrawing depending on the specific molecular context and the charge model used. cardiff.ac.uk

In the context of hexamethyldiplumbane, the electronegativity difference between carbon (2.55 on the Pauling scale) and lead (2.33) results in a polarization of the Pb-C bonds, with electron density being drawn toward the methyl groups. This inductive effect influences the charge distribution across the entire molecule, including the electron density at the lead atoms and within the Pb-Pb bond itself.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diplumbane Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of chemical compounds, including organolead species. semanticscholar.org By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity. For organolead compounds, NMR of various nuclei, particularly ¹H, ¹³C, and ²⁰⁷Pb, offers a comprehensive picture of the molecular framework.

High-resolution ¹H and ¹³C NMR are fundamental methods for characterizing the organic ligands attached to the lead atoms in hexamethyldiplumbane.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of hexamethyldiplumbane, a single signal is expected for the six equivalent methyl carbons. The chemical shift of these carbons is also influenced by the lead atom, typically appearing in the aliphatic region of the spectrum. bhu.ac.incompoundchem.com Similar to the proton spectrum, coupling between the ²⁰⁷Pb and ¹³C nuclei results in a one-bond coupling constant, ¹J(²⁰⁷Pb-¹³C), which is a sensitive probe of the hybridization and electronic environment of the lead-carbon bond. researchgate.net The chemical shifts for carbons in alkyl groups attached to lead are generally found in the 10-50 ppm range. oregonstate.edu

Below is an interactive data table summarizing the expected NMR data for hexamethyldiplumbane based on typical values for related organolead compounds.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| ¹H | ~0.9 - 1.5 | Singlet with ²⁰⁷Pb satellites | ²J(²⁰⁷Pb-¹H) ≈ 60-80 |

| ¹³C | ~10 - 20 | Singlet with ²⁰⁷Pb satellites | ¹J(²⁰⁷Pb-¹³C) ≈ 200-500 |

| ²⁰⁷Pb | Varies significantly | Singlet | - |

Note: The exact chemical shifts and coupling constants for hexamethyldiplumbane would need to be determined experimentally. The values presented are estimates based on data for similar organolead compounds. oregonstate.eduresearchgate.netoregonstate.edunih.gov

While one-dimensional ¹H and ¹³C NMR are sufficient for a simple molecule like hexamethyldiplumbane, more complex organolead structures with multiple, non-equivalent organic ligands require the use of multidimensional NMR techniques for unambiguous signal assignment and complete structural elucidation. researchgate.netsolubilityofthings.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of proton networks within larger, more complex organic ligands attached to lead. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D NMR experiments correlate the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. An HSQC or HMQC spectrum of a complex organolead compound would show a correlation peak for each C-H bond, linking the proton and carbon chemical shifts and greatly aiding in the assignment of the ¹³C spectrum. solubilityofthings.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This technique is particularly powerful for establishing the connectivity between different functional groups within a ligand and for confirming the attachment points of the ligands to the lead center by observing correlations between ligand protons and the carbons of adjacent ligands.

²⁰⁷Pb NMR Spectroscopy: The ²⁰⁷Pb nucleus itself is NMR active (I=1/2), and its chemical shift is extremely sensitive to the coordination environment and electronic state of the lead atom, spanning a range of over 15,000 ppm. nih.govescholarship.org ²⁰⁷Pb NMR can provide direct information about the lead centers, including the number of different lead environments in a sample and the nature of the substituents. For more complex structures, 2D correlation experiments involving ²⁰⁷Pb, such as ¹H-²⁰⁷Pb HMBC, could provide direct evidence for the connectivity between the lead atoms and the organic framework.

Mössbauer Spectroscopy for Probing Lead Electronic Environments

Mössbauer spectroscopy is a technique that probes the nuclear energy levels of specific isotopes. While lead itself does not have a suitable isotope for conventional Mössbauer spectroscopy, the principles of this technique, particularly as applied to the neighboring element tin (¹¹⁹Sn), provide a valuable framework for understanding how the electronic environment of lead could be studied with analogous methods.

¹¹⁹Sn Mössbauer spectroscopy is a powerful tool for investigating the electronic structure of tin compounds. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus. It provides information about the oxidation state and the nature of the chemical bonding of the tin atom. A similar sensitivity would be expected for a hypothetical lead Mössbauer experiment, where the isomer shift would reflect the oxidation state (e.g., Pb(II) vs. Pb(IV)) and the covalency of the Pb-ligand bonds.

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. Non-zero quadrupole splitting indicates a deviation from cubic symmetry in the electron distribution around the nucleus. For organometallic compounds, this provides insight into the geometry of the coordination sphere.

While direct Mössbauer spectroscopy on hexamethyldiplumbane is not performed, in-situ and operando Mössbauer studies on other systems containing Mössbauer-active isotopes (like ¹¹⁹Sn or ⁵⁷Fe) in the presence of lead can provide indirect information about lead's influence on these materials during dynamic processes. For instance, in studies of lead-based battery materials or catalysts, Mössbauer spectroscopy can track changes in the oxidation state and local environment of other elements, which are influenced by the electrochemical or catalytic processes involving lead. nih.gov Furthermore, techniques like in-situ phosphate (B84403) stabilization of lead-contaminated soils have been monitored to understand the long-term stability and chemical form of the immobilized lead, though not directly by lead Mössbauer spectroscopy. mdpi.com

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray based techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state and for probing the local coordination environment of the metal center.

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can provide information on the oxidation state and local coordination environment (bond distances, coordination number, and identity of neighboring atoms) of the absorbing atom. libretexts.org For hexamethyldiplumbane, XAS at the lead L-edge could provide precise information about the Pb-C and Pb-Pb bond lengths and their degree of disorder. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the lead atoms. The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local structure around the lead atoms, including the coordination numbers and interatomic distances to the neighboring carbon and lead atoms. This technique is particularly valuable as it does not require crystalline samples. oregonstate.edu

Below is an example of the type of crystallographic data that would be obtained from a single-crystal XRD study of a simple organometallic compound, presented in an interactive table.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1801.5 |

| Z | 4 |

| Pb-Pb bond length (Å) | 2.88 |

| Average Pb-C bond length (Å) | 2.25 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters obtained from a single-crystal XRD experiment. Actual data for hexamethyldiplumbane would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural analysis of molecules by probing their vibrational modes. For hexamethyldiplumbane ((CH₃)₆Pb₂), these techniques provide a unique "molecular fingerprint," allowing for its identification and the characterization of its chemical bonds. The vibrational modes of this organometallic compound are primarily associated with the stretching and bending of its constituent bonds, namely the Pb-Pb, Pb-C, and C-H bonds, as well as the internal vibrations of the methyl groups.

The analysis of the vibrational spectra of related organometallic compounds, such as tetramethyllead (B1204573) (Pb(CH₃)₄) and hexaphenyldilead (B147011) (Pb₂(C₆H₅)₆), provides valuable insights into the expected spectral features of hexamethyldiplumbane. In general, the vibrational frequencies are influenced by the masses of the atoms involved and the strength of the chemical bonds connecting them.

Key Research Findings:

Pb-Pb Bond: The stretching frequency of the lead-lead bond is a key diagnostic feature in the Raman spectrum of hexaphenyldilead, appearing at approximately 109 cm⁻¹ in solution and 114 cm⁻¹ in the solid state. Due to the similar masses and bonding, a comparable low-frequency band is anticipated for hexamethyldiplumbane, providing direct evidence for the dimeric structure. This mode is typically weak or inactive in the infrared spectrum due to the non-polar nature of the Pb-Pb bond.

Pb-C Bonds: The lead-carbon stretching vibrations are expected in the region of 450-500 cm⁻¹. These bands are present in both IR and Raman spectra and are characteristic of the covalent bond between the heavy lead atom and the lighter carbon atom of the methyl group.

Methyl Group Vibrations: The internal vibrations of the methyl (CH₃) groups occur at higher frequencies. The C-H stretching modes are typically observed in the 2900-3000 cm⁻¹ region. libretexts.org C-H bending and rocking vibrations appear at lower frequencies, generally in the 1200-1400 cm⁻¹ and 700-900 cm⁻¹ ranges, respectively.

The complementary nature of IR and Raman spectroscopy is crucial for a comprehensive structural elucidation. While vibrations that induce a change in the dipole moment are IR active, those that cause a change in the polarizability of the molecule are Raman active. For a molecule with a center of symmetry like hexamethyldiplumbane (assuming a staggered conformation), the rule of mutual exclusion would apply, meaning that vibrational modes that are IR active will be Raman inactive, and vice versa.

Interactive Data Table: Predicted Vibrational Modes of Hexamethyldiplumbane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |

| Pb-Pb Stretch | 100 - 120 | Raman |

| Pb-C Stretch | 450 - 500 | IR, Raman |

| CH₃ Rock | 700 - 900 | IR, Raman |

| CH₃ Bend (Scissoring/Umbrella) | 1200 - 1400 | IR, Raman |

| C-H Stretch | 2900 - 3000 | IR, Raman |

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In the study of hexamethyldiplumbane, electron impact (EI) mass spectrometry is a common method for ionization, which typically leads to the formation of a molecular ion (M⁺) and a series of fragment ions.

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. The weakest bonds in the molecule are most likely to cleave upon ionization. In hexamethyldiplumbane, the primary fragmentation pathways involve the cleavage of the Pb-Pb and Pb-C bonds.

Detailed Research Findings:

Analysis of the mass spectra of related organolead compounds, such as tetramethyllead and tetraethyllead, reveals characteristic fragmentation patterns that can be extrapolated to hexamethyldiplumbane. nist.gov The ionization of these compounds typically results in the loss of alkyl groups.

Molecular Ion: The molecular ion peak for hexamethyldiplumbane, [(CH₃)₆Pb₂]⁺, would be expected at an m/z corresponding to its molecular weight. However, due to the inherent instability of the molecular ion, this peak may be of low abundance or absent altogether.

Primary Fragmentation: The initial fragmentation is likely to involve the loss of a methyl radical (•CH₃) to form the [(CH₃)₅Pb₂]⁺ ion.

Pb-Pb Bond Cleavage: A significant fragmentation pathway is the cleavage of the Pb-Pb bond, leading to the formation of the trimethylplumbyl cation, [(CH₃)₃Pb]⁺. This fragment is often a prominent peak in the spectrum due to its relative stability.

Stepwise Loss of Methyl Groups: Subsequent fragmentation involves the sequential loss of methyl groups from the initial fragments. For example, the [(CH₃)₃Pb]⁺ ion can further fragment to [(CH₃)₂Pb]⁺ and [CH₃Pb]⁺.

Lead Ion: The presence of the lead cation, [Pb]⁺, at the end of the fragmentation cascade is also expected.

The isotopic distribution of lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb) will result in a characteristic pattern of peaks for all lead-containing fragments, which can aid in their identification.

Interactive Data Table: Predicted Mass Spectral Fragments of Hexamethyldiplumbane

| Fragment Ion | Proposed Structure | Predicted m/z (for ²⁰⁸Pb) |

| [(CH₃)₆Pb₂]⁺ | Molecular Ion | 502 |

| [(CH₃)₅Pb₂]⁺ | Loss of one methyl group | 487 |

| [(CH₃)₃Pb]⁺ | Trimethylplumbyl cation | 253 |

| [(CH₃)₂Pb]⁺ | Dimethylplumbyl cation | 238 |

| [CH₃Pb]⁺ | Methylplumbyl cation | 223 |

| [Pb]⁺ | Lead cation | 208 |

Coordination Chemistry and Synthesis of Hexamethyldiplumbane Derivatives and Analogues

Synthesis and Structural Characterization of Substituted Diplumbanes

The synthesis of hexamethyldiplumbane and its substituted analogues typically involves the reaction of a suitable organolead halide with a reducing agent. A general route to hexaalkyldiplumbanes involves the coupling of trialkyllead halides, often facilitated by a Grignard reagent or an alkali metal. While specific high-yield syntheses for hexamethyldiplumbane are not extensively documented in readily available literature, analogous syntheses for compounds like hexaethyldilead suggest similar methodologies would be applicable.

Structural characterization of these compounds relies heavily on techniques such as X-ray crystallography and various forms of spectroscopy. X-ray diffraction provides precise information on bond lengths and angles within the crystal lattice. For instance, the lead-lead bond length in hexaaryldiplumbanes has been a subject of interest as it provides insight into the nature of the metal-metal bond. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy offer complementary data on the molecular structure and bonding.

Table 1: Illustrative Spectroscopic Data for Organolead Compounds

| Compound Analogue | 207Pb NMR Chemical Shift (ppm) | Pb-C Stretching Frequency (cm-1) |

| Tetramethyllead (B1204573) | +5.7 | 462 (IR), 459 (Raman) |

| Hexaethyldilead | Not readily available | ~450 (IR) |

Note: Specific data for hexamethyldiplumbane is not widely reported and the table presents data for related compounds to illustrate typical ranges.

Interaction with Transition Metals and Ligand Design for Organolead Complexes

Hexamethyldiplumbane and its derivatives can act as ligands in coordination chemistry, interacting with transition metals to form novel complexes. The lone pair of electrons on the lead atoms can be donated to a Lewis acidic transition metal center, forming a metal-metal bond. The nature and strength of this interaction are influenced by the steric and electronic properties of the substituents on the diplumbane and the ligands on the transition metal.

The design of ligands incorporating organolead moieties is a strategic area of research. By modifying the organic groups attached to the lead atoms, it is possible to tune the donor properties of the diplumbane ligand. For example, the introduction of bulky substituents can create sterically demanding ligands that stabilize low-coordination number transition metal complexes. The reactivity of hexamethyldiplumbane towards transition metal complexes, such as those of platinum and palladium, can lead to the formation of insertion products or complexes with direct lead-transition metal bonds. These reactions are pivotal in the synthesis of heterobimetallic systems.

Development of Heterobimetallic and Polyatomic Cluster Compounds Incorporating Organolead Moieties

The reaction of diplumbanes with transition metal precursors is a key route to the synthesis of heterobimetallic compounds containing a direct lead-transition metal bond. These compounds are of interest for their potential applications in catalysis and materials science. The formation of these complexes often involves the cleavage of the lead-lead bond in the diplumbane and subsequent formation of new bonds with the transition metal center.

Furthermore, organolead moieties can be incorporated into larger polyatomic cluster compounds. These clusters can feature frameworks of lead atoms or mixed-metal frameworks with transition metals. The synthesis of such clusters often involves the controlled decomposition or reaction of simpler organolead precursors. The structural diversity of these clusters is vast, ranging from simple chains and rings to more complex polyhedral arrangements. The bonding in these clusters is often delocalized and presents a challenge to conventional bonding models.

Table 2: Examples of Heterobimetallic and Cluster Compounds Containing Lead

| Compound Type | General Formula | Structural Features |

| Heterobimetallic Complex | R3Pb-MLn | Direct Pb-Transition Metal Bond |

| Polyatomic Cluster | [PbxMy(CO)z]n- | Polyhedral framework of Pb and M atoms |

Stereochemical Investigations and Chiral Organoplumbane Derivative Synthesis

The investigation of stereochemistry in organolead compounds, particularly those with chiral centers, is a developing area of research. The synthesis of chiral organoplumbane derivatives can be approached by utilizing chiral starting materials or by employing stereoselective reactions. For instance, the use of chiral ligands on a transition metal catalyst could, in principle, induce enantioselectivity in reactions involving organolead substrates.

The stereochemical properties of these compounds are important for understanding their reactivity and for potential applications in asymmetric synthesis. The characterization of chiral organoplumbanes often requires specialized techniques, such as chiral chromatography and circular dichroism spectroscopy, in addition to standard spectroscopic and crystallographic methods. While the field of chiral organoplumbane chemistry is not as established as that of its lighter congeners, it holds promise for the development of new stereoselective reagents and catalysts. nih.gov

Academic Applications in Advanced Materials Science and Catalysis Research

Hexamethyldiplumbane as a Precursor for Chemical Vapor Deposition (CVD) of Lead-Containing Thin Films

Chemical Vapor Deposition is a widely utilized technique for producing high-quality thin films, crucial for the fabrication of electronic and optoelectronic devices. The process relies on volatile precursor compounds that decompose on a heated substrate to form the desired film. While various organometallic compounds are used as precursors for depositing lead-containing films, specific data on the use of hexamethyldiplumbane for this purpose is not available in the reviewed literature.

Mechanisms of Thin Film Formation and Epitaxial Growth

The formation of thin films via CVD involves complex surface reactions, nucleation, and growth processes. Epitaxial growth, where the crystalline structure of the deposited film aligns with that of the substrate, is critical for high-performance semiconductor devices. The specific mechanisms, including surface adsorption, ligand dissociation, and surface diffusion, are highly dependent on the precursor molecule. Without studies involving hexamethyldiplumbane, any description of its specific role in thin film formation or epitaxial growth would be purely speculative.

Research into Semiconductor and Optoelectronic Material Fabrication

The fabrication of semiconductor and optoelectronic materials often involves the deposition of thin films containing elements like lead, for example, in lead-based perovskites or chalcogenides. These materials have applications in solar cells, LEDs, and detectors. However, research detailing the application of hexamethyldiplumbane as a lead source in the manufacturing of these materials could not be identified.

Investigation of Catalytic Activity in Organic Synthesis and Transformations

Organometallic compounds are central to many catalytic processes in organic chemistry, enabling the synthesis of complex molecules with high efficiency and selectivity. While the catalytic potential of various organometallic complexes is an active area of research, specific studies focusing on hexamethyldiplumbane are absent from the available scientific record.

Homogeneous Catalysis Utilizing Organoplumbane Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Organometallic complexes can act as homogeneous catalysts for a variety of reactions, including cross-coupling, hydrogenation, and polymerization. While the broader class of organoplumbane compounds may have been investigated in this context, specific research detailing the use of hexamethyldiplumbane-derived complexes in homogeneous catalysis is not apparent.

Heterogeneous Catalysis and Design of Supported Organolead Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recycling. This often involves supporting organometallic complexes on solid materials like silica (B1680970) or alumina. The design and application of supported organolead catalysts derived from hexamethyldiplumbane have not been described in the reviewed literature.

Detailed Mechanistic Studies of Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is fundamental to optimizing existing catalysts and designing new ones. Such studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to identify intermediates and transition states. Due to the lack of reported catalytic applications for hexamethyldiplumbane, no detailed mechanistic studies of its potential catalytic cycles could be found.

Role in Nanomaterial Synthesis and Functional Material Development

The synthesis of nanomaterials is a robust field of study, with various methods employed to create materials with novel properties. These methods range from top-down approaches like mechanical milling and laser ablation to bottom-up techniques such as sol-gel synthesis and hydrothermal methods. mdpi.comnih.gov These techniques are utilized to produce a wide array of nanomaterials, including metallic nanoparticles, nanotubes, and nanocomposites, which are integral to advancements in numerous industrial and medicinal sectors. mdpi.comnih.gov

Functional materials are designed with specific properties to fulfill particular roles in various applications, from gas storage and separation to catalysis. kaust.edu.sa The development of these materials often involves sophisticated strategies to control their structure and chemistry at a molecular level. kaust.edu.sa However, within the extensive body of research on both nanomaterial synthesis and functional material development, there is no specific mention of hexamethyldiplumbane as a precursor, catalyst, or functional component.

Current Challenges and Future Research Directions in Diplumbane, Hexamethyl Chemistry

Strategies for Enhancing the Stability of Organoplumbane Compounds

A primary hurdle in the widespread application of organoplumbane compounds, including hexamethyldiplumbane, is their inherent instability. The weakness of the lead-carbon (Pb-C) and lead-lead (Pb-Pb) bonds makes them susceptible to thermal and photochemical decomposition. Overcoming this challenge is crucial for unlocking their full potential. Future research will likely focus on a multi-pronged approach to enhance the stability of these compounds, drawing upon established principles in organometallic chemistry.

Furthermore, the principles of chelation and the macrocyclic effect offer promising avenues for stabilization. bris.ac.ukspecialchem.comacs.org Chelating ligands, which bind to the metal center through multiple donor atoms, form more stable complexes compared to their monodentate counterparts due to favorable entropic factors. acs.org Designing organoplumbane compounds where the lead atoms are part of a chelate ring or encapsulated within a macrocyclic framework could dramatically enhance their stability. bris.ac.ukspecialchem.com This approach has been successfully used to stabilize a wide range of metal ions and could be adapted for organolead chemistry.

| Strategy | Principle | Potential Application to Hexamethyldiplumbane |

| Steric Hindrance | Kinetically blocking decomposition pathways by using bulky ligands. | Replacement of methyl groups with bulkier substituents like tert-butyl or phenyl groups. |

| Electronic Effects | Modifying the electron density at the lead center to strengthen Pb-C bonds. | Introduction of electron-donating or -withdrawing groups on the organic ligands. |

| Chelation/Macrocyclic Effect | Increasing thermodynamic stability through the formation of cyclic structures around the lead atom. | Synthesis of diplumbane derivatives incorporated into a chelating or macrocyclic ligand framework. |

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving hexamethyldiplumbane and its derivatives is fundamental to controlling their reactivity and designing new synthetic applications. The development of advanced spectroscopic and computational techniques provides powerful tools for this purpose.

Advanced Mass Spectrometry (MS) techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can be employed to detect and characterize reaction intermediates and products, even those present in very low concentrations. acs.orgcornell.edumdpi.com Tandem mass spectrometry (MS/MS) can provide structural information on these species by analyzing their fragmentation patterns. mdpi.com

Computational chemistry , particularly Density Functional Theory (DFT) , has become an indispensable tool for elucidating reaction mechanisms in organometallic chemistry. rsc.orgyoutube.comacs.org DFT calculations can be used to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. acs.org This information can help to distinguish between different possible reaction pathways and provide a detailed understanding of the factors that control the reactivity of organoplumbane compounds. For instance, DFT can be used to study the homolytic cleavage of the Pb-Pb bond in hexamethyldiplumbane and the subsequent reactions of the resulting radicals. youtube.com

| Technique | Application in Mechanistic Elucidation |

| Multinuclear NMR Spectroscopy | Identification of intermediates and products in solution; kinetic studies through reaction monitoring. |

| Advanced Mass Spectrometry | Detection and structural characterization of transient species and low-concentration products. |

| Density Functional Theory (DFT) | Modeling of reaction pathways, identification of transition states, and calculation of activation energies. |

Exploration of Novel Synthetic Methodologies for Undiscovered Organolead Architectures

The synthesis of new organolead compounds with unique structures and properties is a key driver of innovation in this field. While traditional methods often rely on the use of Grignard or organolithium reagents, there is a growing need for more versatile and sustainable synthetic methodologies.

One promising area of research is the development of catalytic methods for the formation of Pb-C bonds . Transition metal-catalyzed cross-coupling reactions, which have revolutionized organic synthesis, could potentially be adapted for the synthesis of organolead compounds. This would allow for the formation of Pb-C bonds with a wider range of functional groups and under milder reaction conditions.

The use of unconventional reaction media and activation methods , such as ionic liquids, microwave irradiation, or mechanochemistry, could also lead to the discovery of new synthetic routes to organolead compounds. specialchem.com These methods can sometimes offer advantages in terms of reaction rates, yields, and selectivity, and may enable reactions that are not possible under conventional conditions.

Furthermore, the exploration of new precursor materials beyond simple lead halides could open up new avenues for the synthesis of novel organolead architectures. For example, the use of well-defined lead(II) precursors could provide access to a wider range of organolead(II) compounds, which are currently much less explored than their lead(IV) counterparts. The synthesis of hexaaryldilead compounds from lead dichloride and arylmagnesium halides is an example of the exploration of alternative synthetic routes. bris.ac.uk

Diversification of Catalytic and Material Applications through Structure-Activity Relationships

While the applications of hexamethyldiplumbane itself are limited, the broader class of organoplumbane compounds holds potential in catalysis and materials science. A key to unlocking this potential lies in establishing clear structure-activity relationships (SARs) and structure-property relationships (SPRs) . rsc.orgresearchgate.netnih.gov

In materials science , organolead compounds could find applications in the development of new functional materials. specialchem.comchemistryviews.orgresearchgate.net For example, they could be used as precursors for the synthesis of lead-containing nanoparticles or as components of hybrid organic-inorganic materials with interesting optical or electronic properties. Understanding the relationship between the molecular structure of the organoplumbane precursor and the properties of the resulting material (SPR) will be essential for tailoring the material's performance for specific applications.

Integration of Artificial Intelligence and Automation in Organoplumbane Research

Machine learning (ML) algorithms can be trained on existing experimental and computational data to predict the properties and reactivity of new, hypothetical organoplumbane compounds. bris.ac.ukspecialchem.comchemistryviews.org This could significantly accelerate the discovery of new compounds with desired characteristics, such as enhanced stability or specific catalytic activity. For instance, an ML model could be developed to predict the thermal decomposition temperature of an organoplumbane compound based on its molecular structure, allowing researchers to prioritize the synthesis of more stable candidates. specialchem.comchemistryviews.org

Automated synthesis platforms , or "robotic chemists," can perform chemical reactions with high precision and reproducibility, freeing up researchers to focus on more creative tasks. bris.ac.ukacs.orgwikipedia.orgnih.govyoutube.comyoutube.com The synthesis of air- and moisture-sensitive compounds like many organoplumbanes could particularly benefit from the controlled environment of an automated system. bris.ac.uk Furthermore, the integration of AI with automated synthesis could enable "closed-loop" discovery, where an AI algorithm designs a new compound, a robot synthesizes it, and the experimental results are fed back to the AI to refine its next prediction. acs.org

| Technology | Potential Application in Organoplumbane Research |

| Machine Learning | Prediction of stability, reactivity, and catalytic performance of new organoplumbane compounds. |

| Automated Synthesis | High-throughput synthesis and screening of organoplumbane libraries; safer handling of sensitive compounds. |

| AI-driven Discovery | "Closed-loop" discovery of novel organoplumbane compounds with optimized properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for hexamethyl-diplumbane (Pb₂(CH₃)₆), and how do they compare to methods for lighter Group 14 hydrides?

- Methodological Answer : Synthesis typically involves organometallic reactions using lead precursors (e.g., PbCl₂) and methylating agents (e.g., Grignard reagents or methyllithium) under inert atmospheres due to air sensitivity. For example, analogous to distannane (Sn₂H₆) synthesis, Pb₂(CH₃)₆ may form via reductive coupling of methyllead halides. Reaction conditions (temperature, solvent polarity) must be optimized to avoid decomposition, as heavier Group 14 hydrides exhibit lower thermal stability .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing hexamethyl-diplumbane’s structure and bonding?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can identify methyl group environments, though lead’s quadrupolar nuclei (²⁰⁷Pb) may require low-temperature studies to resolve splitting.

- X-ray Crystallography : Critical for confirming Pb–Pb bond length (expected ~3.0 Å based on diplumbane analogs) and tetrahedral geometry around lead atoms.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) detects molecular ion clusters and fragmentation patterns, distinguishing Pb₂(CH₃)₆ from decomposition products .

Q. What safety protocols are critical when handling hexamethyl-diplumbane in laboratory settings?

- Methodological Answer : Due to lead’s neurotoxicity and the compound’s potential instability:

- Use gloveboxes or Schlenk lines for air-free manipulation.

- Employ personal protective equipment (PPE): nitrile gloves, lab coats, and fume hoods.

- Monitor waste disposal per EPA guidelines for lead-containing compounds, referencing restricted substance lists .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict the electronic structure and reactivity of hexamethyl-diplumbane compared to its Group 14 analogs?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials for Pb. Basis sets (e.g., def2-TZVP) must account for electron correlation.

- Analysis : Compare Pb–Pb bond dissociation energies to Sn–Sn or Ge–Ge bonds. Evaluate HOMO-LUMO gaps to assess nucleophilic/electrophilic behavior. Validate against experimental UV-Vis or IR spectra .

Q. What experimental strategies address contradictions in reported thermodynamic stability data for hexamethyl-diplumbane?

- Methodological Answer :

- Controlled Calorimetry : Measure decomposition enthalpy under varying temperatures and pressures to identify metastable states.

- In Situ Monitoring : Use Raman spectroscopy or XRD during thermal ramping to detect intermediate phases.

- Comparative Studies : Benchmark against well-characterized analogs (e.g., hexamethylditin) to isolate lead-specific decomposition pathways .

Q. How does the steric bulk of methyl groups influence the coordination chemistry of hexamethyl-diplumbane in ligand-exchange reactions?

- Methodological Answer :

- Ligand Titration : React Pb₂(CH₃)₆ with Lewis acids (e.g., B(C₆F₅)₃) in hexane, monitoring via NMR for adduct formation.

- Kinetic Studies : Compare reaction rates with less bulky derivatives (e.g., Pb₂H₆) to quantify steric effects.

- X-ray Absorption Spectroscopy (XAS) : Probe Pb’s coordination number changes during ligand substitution .

Guidelines for Further Research

- Literature Gaps : Prioritize studies on Pb₂(CH₃)₆’s catalytic potential in cross-coupling reactions, leveraging its weak Pb–Pb bond.

- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to predict novel lead-based organometallics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.